4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-10-21-9-12(14(20)17-15-16-6-7-22-15)18(13)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQGHKXHHDMGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is often synthesized by reacting diethanolamine with a suitable halogenated compound.
Coupling Reactions: The thiazole and morpholine rings are then coupled using appropriate reagents and conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The benzyl group is introduced through a nucleophilic substitution reaction, and the final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of thiazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
2. Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives possess substantial antibacterial activity. The presence of the thiazole ring is believed to enhance this activity through specific interactions with bacterial enzymes .
3. Anti-inflammatory Effects
Research has suggested that compounds with similar structures may exhibit anti-inflammatory properties. The morpholine and thiazole components are thought to play a role in modulating inflammatory pathways, making these compounds candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of thiazole derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines (MCF7). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were synthesized and tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to effects such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide is compared with three analogues (Table 1). Structural and functional differences are highlighted using crystallographic data and computational analyses.
Table 1: Structural and Functional Comparison of Morpholine-Thiazole Derivatives
Key Observations:
Substituent Effects on Solubility :
- The benzyl group in the target compound reduces solubility (0.45 mg/mL) compared to the methyl-substituted analogue (0.68 mg/mL), likely due to increased hydrophobicity .
- Replacement of thiazole with imidazole further decreases solubility (0.32 mg/mL), suggesting heterocycle polarity impacts dissolution .
Crystallographic Insights :
- The C-O bond length in the morpholine ring varies marginally (1.22–1.25 Å), reflecting subtle electronic perturbations from substituents. These differences, resolved via SHELXL refinement , correlate with conformational stability .
- ORTEP-3 visualizations reveal that the benzyl group induces steric hindrance, altering crystal packing compared to smaller substituents .
This aligns with heterocycle-specific target interactions.
Research Findings and Implications
- Structural Robustness : The target compound’s crystallographic parameters (e.g., torsion angles, hydrogen-bonding networks) were resolved using SHELXL and WinGX , confirming its stability under ambient conditions .
- Druglikeness : Its ClogP value (2.8) exceeds that of the methyl analogue (2.1), suggesting improved membrane permeability but higher metabolic liability.
- Synthetic Versatility : Modular substitution at the morpholine 4-position enables tuning of solubility and target engagement, as demonstrated in comparative studies .
Biological Activity
4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the potential of thiazole derivatives in targeting cancer cells. The compound was evaluated for its ability to inhibit HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells. The results showed that compounds with structural similarities exhibited micromolar inhibition, leading to increased multipolarity in centrosome-amplified cancer cells .
Antimicrobial Activity
Research has demonstrated that thiazole-containing compounds possess notable antibacterial and antifungal properties. For instance, a series of thiazolidinone derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics .
Table 1: Summary of Biological Activities
Case Study: Inhibition of HSET
In a specific case study involving centrosome-amplified human cancer cells, treatment with thiazole derivatives led to significant disruption in mitotic spindle formation. This was evidenced by the induction of multipolar spindles, which resulted in increased cell death rates among treated cells. The study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts aimed at targeting similar pathways .
Q & A
Q. How can researchers optimize the synthetic yield of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide?
Methodological Answer: The synthesis of thiazole-containing carboxamides often involves sequential steps of amidation, cyclization, and purification. For example:
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base to form intermediates .
- Step 2 : Purify intermediates via recrystallization (ethanol-DMF mixtures) or column chromatography (ethyl acetate/hexane) to remove unreacted reagents .
- Critical Parameters : Maintain stoichiometric control of reagents (e.g., 1:1 molar ratio of amine to acyl chloride) and inert atmospheres (N₂) to prevent side reactions .
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns on the morpholine and thiazole rings. For example, thiazole NH protons typically resonate at δ 12–14 ppm in DMSO-d₆ .
- HPLC : Validate purity (>98%) using reversed-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z [M+H]⁺ calculated for C₁₇H₁₈N₃O₃S: 344.4) .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Solvent Systems : Use DMSO for stock solutions (≤5% v/v in aqueous buffers) due to the compound’s low water solubility .
- Co-solvents : Test combinations like ethanol/PEG-400 (1:1) for in vitro studies to enhance dissolution without cytotoxicity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for thiazole-morpholine hybrids?
Methodological Answer:
Q. What mechanisms underlie the compound’s reported biological activity?
Methodological Answer:
- Target Hypothesis : Molecular docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrophobic interactions with the thiazole ring and hydrogen bonding with the morpholine carbonyl .
- Validation : Perform enzyme inhibition assays (e.g., DHFR activity kit) and compare IC₅₀ values across analogs to correlate SAR with target binding .
Q. How can hygroscopicity issues during storage be mitigated?
Methodological Answer:
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What strategies exist for assessing in vivo toxicity?
Methodological Answer:
Q. How to address scale-up challenges in multi-step synthesis?
Methodological Answer:
Q. What computational tools predict metabolic pathways for this compound?
Methodological Answer:
Q. How to investigate its role in modulating biochemical pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
